molecular formula C12H9N3S B8637434 4-(Phenylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 736142-84-0

4-(Phenylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8637434
Key on ui cas rn: 736142-84-0
M. Wt: 227.29 g/mol
InChI Key: TUBUPSQEQADRHY-UHFFFAOYSA-N
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Patent
US08207177B2

Procedure details

To a solution of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine (1.69 g, 11.0 mmol) and TEA (4.60 mL, 33.0 mmol) in 1-butanol (25.0 mL) was added benzenethiol (3.39 mL, 33.0 mmol), and the mixture was refluxed at 140° C. overnight. The reaction was then cooled to rt and concentrated in vacuo. The off-white solid was purified by silica gel chromatography eluting with a gradient of 0 to 35% EtOAc in DCM to afford the product (2.29 g, 92%). LC/MS: Rt=1.55 min, ES+ 228 (FA standard).
Quantity
1.69 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
3.39 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][NH:5][C:4]2=[N:8][CH:9]=[CH:10][C:3]=12.[C:11]1([SH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)CCC>[C:11]1([S:17][C:2]2[C:3]3[CH:10]=[CH:9][NH:8][C:4]=3[N:5]=[CH:6][N:7]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1.69 g
Type
reactant
Smiles
ClC1=C2C(NC=N1)=NC=C2
Name
TEA
Quantity
4.6 mL
Type
reactant
Smiles
Name
Quantity
3.39 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
25 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The off-white solid was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0 to 35% EtOAc in DCM

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC=1C2=C(N=CN1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.29 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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